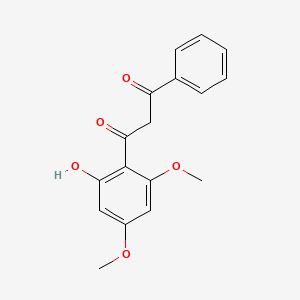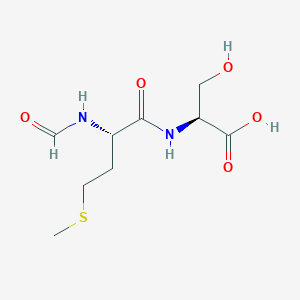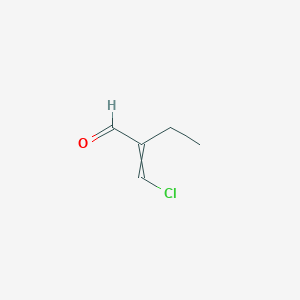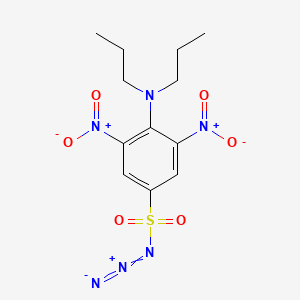
Tetrabutyl ammonium, salt with 2,3-butanedione M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutyl ammonium, salt with 2,3-butanedione M, is a compound that combines the quaternary ammonium cation tetrabutyl ammonium with 2,3-butanedione.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutyl ammonium, salt with 2,3-butanedione M, typically involves the reaction of tetrabutyl ammonium hydroxide with 2,3-butanedione under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is isolated through crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes rigorous purification steps to ensure the removal of impurities and by-products. Techniques such as distillation, recrystallization, and chromatography are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutyl ammonium, salt with 2,3-butanedione M, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can yield simpler organic compounds.
Substitution: Nucleophilic substitution reactions are common, where the tetrabutyl ammonium cation can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures and pH levels to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols or hydrocarbons .
Applications De Recherche Scientifique
Tetrabutyl ammonium, salt with 2,3-butanedione M, has a wide range of scientific research applications:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a reagent in drug synthesis.
Industry: Utilized in the production of flavoring agents and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of tetrabutyl ammonium, salt with 2,3-butanedione M, involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering protein conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutyl ammonium fluoride
- Tetrabutyl ammonium bromide
- Tetrabutyl ammonium hydroxide
- Tetrabutyl ammonium hexafluorophosphate
Uniqueness
Tetrabutyl ammonium, salt with 2,3-butanedione M, is unique due to its combination of a quaternary ammonium cation with a diketone. This combination imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it valuable in specialized applications .
Propriétés
Numéro CAS |
33684-09-2 |
|---|---|
Formule moléculaire |
C20H42N2O2 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
(3E)-3-oxidoiminobutan-2-one;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C4H7NO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3(5-7)4(2)6/h5-16H2,1-4H3;7H,1-2H3/q+1;/p-1/b;5-3+ |
Clé InChI |
RYQYKUYKTSPQME-GWDXERMASA-M |
SMILES isomérique |
CCCC[N+](CCCC)(CCCC)CCCC.C/C(=N\[O-])/C(=O)C |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.CC(=N[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)


![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)



![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
